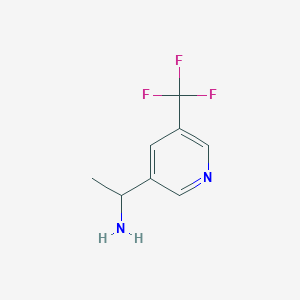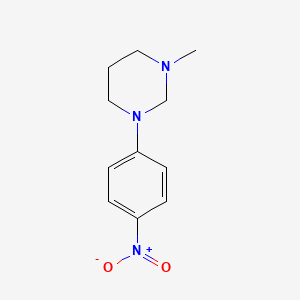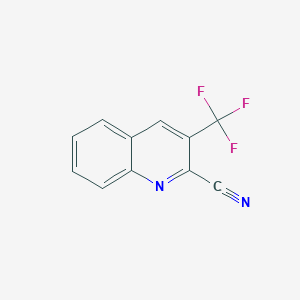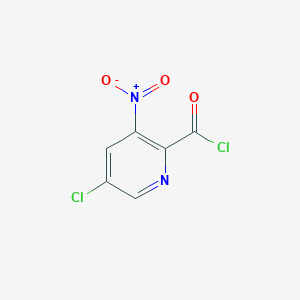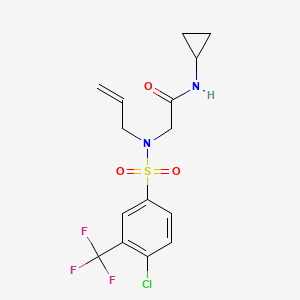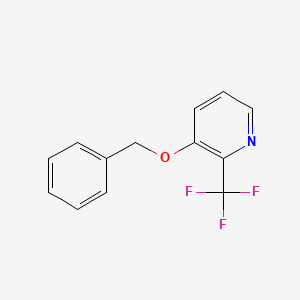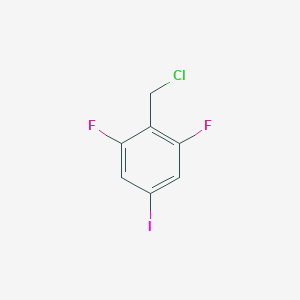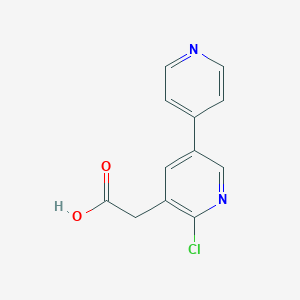![molecular formula C13H24O7Si B13123176 trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)
trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane is a specialized organosilicon compound. It is characterized by its unique structure, which includes multiple oxetane rings and methoxy groups attached to a silicon atom. This compound is primarily used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane typically involves the reaction of a silicon-containing precursor with methoxyoxetane derivatives. The reaction conditions often include the use of a solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of a fixed bed reactor, where the silicon-containing precursor and methoxyoxetane derivatives are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Addition: The oxetane rings can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis), acids or bases (to catalyze condensation), and nucleophiles such as amines or alcohols (for addition reactions). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from these reactions include silanol derivatives, siloxane polymers, and various functionalized silanes. These products have applications in coatings, adhesives, and composite materials.
Aplicaciones Científicas De Investigación
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane has a wide range of scientific research applications, including:
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy groups are hydrolyzed to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These bonds provide enhanced adhesion and stability to the materials.
Comparación Con Compuestos Similares
Similar Compounds
Trimethoxysilane: A simpler compound with three methoxy groups attached to a silicon atom.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group in addition to the methoxy groups.
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Features an oxirane ring and a propyl group along with the methoxy groups.
Uniqueness
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane is unique due to its multiple oxetane rings, which provide enhanced reactivity and functionality compared to simpler silanes. This makes it particularly useful in applications requiring strong adhesion and stability.
Propiedades
Fórmula molecular |
C13H24O7Si |
|---|---|
Peso molecular |
320.41 g/mol |
Nombre IUPAC |
trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane |
InChI |
InChI=1S/C13H24O7Si/c1-14-12(6-9-19-12)11(5-8-18-11)13(7-10-20-13)21(15-2,16-3)17-4/h5-10H2,1-4H3 |
Clave InChI |
NBRVSDNFMCJHJG-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





